1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992)
1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one, also known as 6-methylionone or 1-2, 6, 6-trimethylcyclohex-2-en-1-yl, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-(2, 6, 6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is primarily located in the membrane (predicted from logP) and cytoplasm. 1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one has a sweet, floral, and fruity taste.
1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one, also known as 6-methylionone or 1-2, 6, 6-trimethylcyclohex-2-en-1-yl, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-(2, 6, 6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is primarily located in the membrane (predicted from logP) and cytoplasm. 1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one has a sweet, floral, and fruity taste.
Brand Name:
Vulcanchem
CAS No.:
1335-46-2
VCID:
VC0075163
InChI:
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
SMILES:
CCC(=O)C=CC1C(=CCCC1(C)C)C
Molecular Formula:
C14H22O
Molecular Weight:
206.32 g/mol
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
CAS No.: 1335-46-2
Main Products
VCID: VC0075163
Molecular Formula: C14H22O
Molecular Weight: 206.32 g/mol
CAS No. | 1335-46-2 |
---|---|
Product Name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one |
Molecular Formula | C14H22O |
Molecular Weight | 206.32 g/mol |
IUPAC Name | (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one |
Standard InChI | InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+ |
Standard InChIKey | VPKMGDRERYMTJX-CMDGGOBGSA-N |
Isomeric SMILES | CCC(=O)/C=C/C1C(=CCCC1(C)C)C |
SMILES | CCC(=O)C=CC1C(=CCCC1(C)C)C |
Canonical SMILES | CCC(=O)C=CC1C(=CCCC1(C)C)C |
Boiling Point | 291 °F at 16 mm Hg (NTP, 1992) |
Density | 0.93 at 77 °F (NTP, 1992) d25 0.92 0.921-0.930 |
Flash Point | greater than 200 °F (NTP, 1992) |
Physical Description | 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992) Liquid yellowish, oily liquid |
Description | 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992) 1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one, also known as 6-methylionone or 1-2, 6, 6-trimethylcyclohex-2-en-1-yl, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-(2, 6, 6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is primarily located in the membrane (predicted from logP) and cytoplasm. 1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one has a sweet, floral, and fruity taste. |
Solubility | less than 1 mg/mL at 68° F (NTP, 1992) |
Synonyms | methylionone |
Vapor Density | greater than 1 (NTP, 1992) (Relative to Air) |
Reference | 1. Bernaola G, Escayol P, Fernández E, Fernández de Corrés L. Contact dermatitis from methylionone fragrance. Contact Dermatitis. 1989 Jan;20(1):71-2. doi: 10.1111/j.1600-0536.1989.tb03107.x. PMID: 2914440. 2. Api AM, Belsito D, Biserta S, Botelho D, Bruze M, Burton GA Jr, Buschmann J, Cancellieri MA, Dagli ML, Date M, Dekant W, Deodhar C, Fryer AD, Gadhia S, Jones L, Joshi K, Lapczynski A, Lavelle M, Liebler DC, Na M, O'Brien D, Patel A, Penning TM, Ritacco G, Rodriguez-Ropero F, Romine J, Sadekar N, Salvito D, Schultz TW, Siddiqi F, Sipes IG, Sullivan G, Thakkar Y, Tokura Y, Tsang S. RIFM fragrance ingredient safety assessment, methyl ionone (mixture of isomers), CAS registry number 1335-46-2. Food Chem Toxicol. 2019 Dec;134 Suppl 2:110716. doi: 10.1016/j.fct.2019.110716. Epub 2019 Jul 28. PMID: 31365887. 3. Nakamura M, Noda S, Kosugi M, Ishiduka N, Mizukoshi K, Taniguchi M, Nemoto S. Determination of dithiocarbamates and milneb residues in foods by gas chromatography-mass spectrometry. Shokuhin Eiseigaku Zasshi. 2010;51(5):213-9. doi: 10.3358/shokueishi.51.213. PMID: 21071904. |
PubChem Compound | 5371084 |
Last Modified | Nov 11 2021 |
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